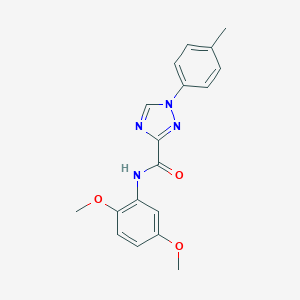
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide, also known as Br-CBA, is a carbazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a promising candidate for use in various fields, including material science, organic electronics, and biomedical research.
Applications De Recherche Scientifique
N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide has shown potential for use in various scientific research applications. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to have excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
In addition to its use in organic electronics, this compound has also been studied for its potential applications in biomedical research. This compound has been shown to have anticancer properties, making it a promising candidate for the development of new cancer treatments. This compound has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of various inflammatory disorders.
Mécanisme D'action
The mechanism of action of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune responses. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. This compound also has excellent electron-transport properties, making it an ideal candidate for use in organic electronic devices.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to study the compound in certain experimental setups. This compound also has limited stability under certain conditions, which can make it difficult to store and transport.
Orientations Futures
There are several future directions for research on N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide. One potential area of research is the development of new organic electronic devices using this compound as a component. Another potential area of research is the development of new cancer treatments using this compound as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(6-bromo-9-butyl-9H-carbazol-3-yl)acetamide involves the reaction of 9-butylcarbazole with 6-bromo-3-iodoacetamide in the presence of a palladium catalyst. This reaction results in the formation of this compound as the final product. The synthesis of this compound is a straightforward process that can be carried out in a laboratory setting.
Propriétés
Formule moléculaire |
C18H19BrN2O |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
N-(6-bromo-9-butylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O/c1-3-4-9-21-17-7-5-13(19)10-15(17)16-11-14(20-12(2)22)6-8-18(16)21/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) |
Clé InChI |
VTPYHUHSLPINRB-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
SMILES canonique |
CCCCN1C2=C(C=C(C=C2)NC(=O)C)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)








![N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
![propyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278915.png)
![isopropyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278916.png)
